methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate
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Overview
Description
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate is a complex organic compound that features a benzoate ester functional group, an oxane ring, and a trifluoroethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 4-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form methyl 4-hydroxybenzoate. This intermediate is then subjected to a carbamoylation reaction with oxan-4-yl isocyanate and 2,2,2-trifluoroethylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The benzoate ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoic acid.
Reduction: Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)amino]benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(oxan-4-yl)carbamoyl]benzoate: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.
Methyl 4-[(2,2,2-trifluoroethyl)carbamoyl]benzoate: Lacks the oxane ring, affecting its structural stability and reactivity.
Uniqueness
Methyl 4-[(oxan-4-yl)(2,2,2-trifluoroethyl)carbamoyl]benzoate is unique due to the presence of both the oxane ring and the trifluoroethyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, and enhances its potential for various applications in scientific research.
Properties
IUPAC Name |
methyl 4-[oxan-4-yl(2,2,2-trifluoroethyl)carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3NO4/c1-23-15(22)12-4-2-11(3-5-12)14(21)20(10-16(17,18)19)13-6-8-24-9-7-13/h2-5,13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRMREIWHWCIGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N(CC(F)(F)F)C2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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